molecular formula C12H20O11 B1203073 Cellobiono-1,5-lactone CAS No. 52762-22-8

Cellobiono-1,5-lactone

Cat. No. B1203073
CAS RN: 52762-22-8
M. Wt: 340.28 g/mol
InChI Key: FSICMNGKCHFHGP-ZNLUKOTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cellobiono-1,5-lactone is a disaccharide consisting of D-glucono-1,5-lactone having a beta-D-glucosyl residue at the 4-position. It derives from a D-glucono-1,5-lactone.

Scientific Research Applications

Biomedical Polymer Scaffolds

Cellobiono-1,5-lactone has been used in the chemo-enzymatic synthesis of its azido derivatives. These derivatives are proposed as building blocks for biomedical polymer scaffolds. The synthesis involves regioselective protection, azidation, deprotection, and enzymatic oxidation processes (Mulla et al., 2013).

Cellulose Depolymerization

Research shows that cellobiose dehydrogenase, which generates cellobiono-1,5-lactone, can modify Douglas fir kraft pulp. The presence of cellobiose and iron, along with cellobiose dehydrogenase, substantially reduces the degree of polymerization of pulp cellulose, indicating a potential application in cellulose depolymerization (Mansfield, de Jong, & Saddler, 1997).

Enzymatic Induction

Cellobiono-1,5-lactone induces the formation of cellulases, particularly cellobiohydrolase I, in Trichoderma reesei. This indicates its role in the enzymatic induction process, which is crucial for breaking down cellulose (Szakmary, Wotawa, & Kubicek, 1991).

Lignocellulose Degradation

In the context of lignocellulose degradation by white-rot fungi, the extracellular flavocytochrome cellobiose dehydrogenase, which catalyzes the oxidation of cellobiose to yield cellobiono-1,5-lactone, plays a role. This process is important in the early stages of wood degradation (Hallberg et al., 2003).

Cellulase Formation

Cellobiono-1,5-lactone has been shown to optimally induce cellulase secretion in Trichoderma reesei. It acts synergistically with sophorose, influencing the formation of various cellulolytic enzymes, thus having an important role in cellulase formation (Iyayi, Bruchmann, & Kubicek, 1989).

Enzyme-Catalyzed Reactions

It has been involved in enzyme-catalyzed reactions such as the oxidation of glucose, maltose, lactose, and other saccharides, indicating its potential in alternative carbohydrate detection and oligosaccharide acid production (Huang et al., 2005).

Pulp and Paper Biotechnology

Cellobiono-1,5-lactone is considered important for pulp and paper biotechnology, particularly in the context of lignin degradation and the regulation of lignin polymerization/depolymerization processes (Duarte, Costa-Ferreira, & Sena-Martins, 1999).

properties

CAS RN

52762-22-8

Product Name

Cellobiono-1,5-lactone

Molecular Formula

C12H20O11

Molecular Weight

340.28 g/mol

IUPAC Name

(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one

InChI

InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1

InChI Key

FSICMNGKCHFHGP-ZNLUKOTNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O

synonyms

cellobionolactone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cellobiono-1,5-lactone
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Cellobiono-1,5-lactone
Reactant of Route 3
Cellobiono-1,5-lactone
Reactant of Route 4
Cellobiono-1,5-lactone
Reactant of Route 5
Cellobiono-1,5-lactone
Reactant of Route 6
Cellobiono-1,5-lactone

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